2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H17BClNO6. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is widely used in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic conditions, such as the use of hydrochloric acid or sulfuric acid, are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding phenol or substituted phenol.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the palladium complex and facilitating the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Bromo-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester
Uniqueness
2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the chloro and nitro groups enhances its electrophilic character, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOYQTVWLDJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.